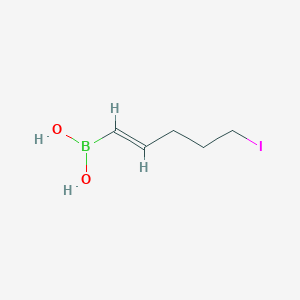
(5-Iodopent-1-en-1-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (5-Yodopent-1-en-1-il)borónico es un compuesto orgánico que pertenece a la clase de los ácidos borónicos. Los ácidos borónicos se caracterizan por la presencia de un átomo de boro unido a un grupo alquilo o arilo y dos grupos hidroxilo. Este compuesto en particular, con la fórmula molecular C5H10BIO2, destaca por su sustituyente yodo en la cadena pentenilo, que le confiere una reactividad y propiedades únicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido (5-Yodopent-1-en-1-il)borónico suele implicar la hidroboración de un alquino seguida de yodación. Un método común es la hidroboración del 5-yodo-1-pentino utilizando un reactivo de borano, seguido de oxidación para obtener el ácido borónico. Las condiciones de reacción a menudo requieren una atmósfera inerte, como nitrógeno o argón, y temperaturas que van de 0 °C a temperatura ambiente .
Métodos de producción industrial: La producción industrial del ácido (5-Yodopent-1-en-1-il)borónico puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener productos de alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido (5-Yodopent-1-en-1-il)borónico experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo ácido borónico se puede oxidar para formar ésteres borónicos o boratos.
Reducción: El sustituyente yodo se puede reducir a un átomo de hidrógeno, obteniendo ácido pentenilborónico.
Sustitución: El átomo de yodo se puede sustituir por otros nucleófilos, como aminas o tioles, para formar nuevos derivados.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno u otros peróxidos en condiciones suaves.
Reducción: Hidrogenación catalizada por paladio u otros agentes reductores.
Sustitución: Nucleófilos como la azida de sodio o los tioles en presencia de una base.
Principales productos formados:
Oxidación: Ésteres borónicos o boratos.
Reducción: Ácido pentenilborónico.
Sustitución: Diversos ácidos pentenilborónicos sustituidos.
4. Aplicaciones en investigación científica
El ácido (5-Yodopent-1-en-1-il)borónico tiene una amplia gama de aplicaciones en la investigación científica:
Aplicaciones Científicas De Investigación
(5-Iodopent-1-en-1-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
El mecanismo de acción del ácido (5-Yodopent-1-en-1-il)borónico implica su capacidad para formar enlaces covalentes reversibles con dioles y otros nucleófilos. Esta interacción está facilitada por el átomo de boro, que actúa como ácido de Lewis, aceptando pares de electrones de los nucleófilos. Esta propiedad se explota en diversas aplicaciones, como la biosensación y el desarrollo de fármacos .
Compuestos similares:
Ácido pentenilborónico: Carece del sustituyente yodo, lo que da como resultado una reactividad diferente.
Ácido fenilborónico: Contiene un grupo fenilo en lugar de una cadena pentenilo, lo que lleva a diferentes aplicaciones y propiedades.
Ésteres borónicos de pinacol: Más estables y utilizados comúnmente en la síntesis orgánica
Singularidad: El ácido (5-Yodopent-1-en-1-il)borónico es único debido a su sustituyente yodo, que le confiere una reactividad diferente y permite aplicaciones específicas en la síntesis orgánica y la ciencia de los materiales. Su capacidad para experimentar diversas transformaciones químicas lo convierte en un compuesto versátil en la investigación y la industria .
Comparación Con Compuestos Similares
Pentenylboronic acid: Lacks the iodine substituent, resulting in different reactivity.
Phenylboronic acid: Contains a phenyl group instead of a pentenyl chain, leading to different applications and properties.
Pinacol boronic esters: More stable and commonly used in organic synthesis
Uniqueness: (5-Iodopent-1-en-1-yl)boronic acid is unique due to its iodine substituent, which imparts distinct reactivity and allows for specific applications in organic synthesis and material science. Its ability to undergo various chemical transformations makes it a versatile compound in research and industry .
Propiedades
Fórmula molecular |
C5H10BIO2 |
|---|---|
Peso molecular |
239.85 g/mol |
Nombre IUPAC |
[(E)-5-iodopent-1-enyl]boronic acid |
InChI |
InChI=1S/C5H10BIO2/c7-5-3-1-2-4-6(8)9/h2,4,8-9H,1,3,5H2/b4-2+ |
Clave InChI |
ZBVKSCKRJOATIB-DUXPYHPUSA-N |
SMILES isomérico |
B(/C=C/CCCI)(O)O |
SMILES canónico |
B(C=CCCCI)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



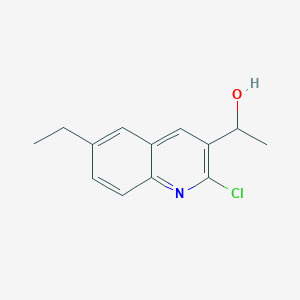






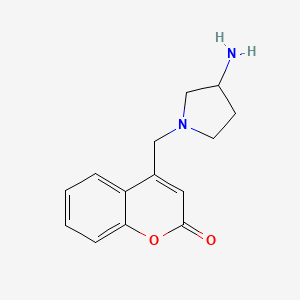

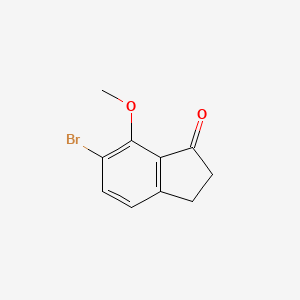
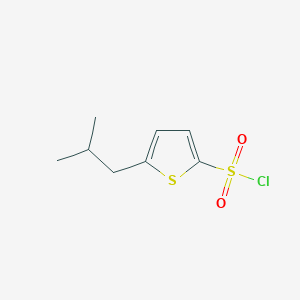

![6-Bromo-7-ethoxyimidazo[1,2-a]pyridine](/img/structure/B11870858.png)
